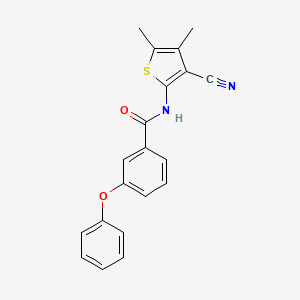

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

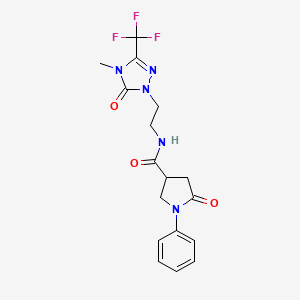

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a compound that can be derived from heterocyclic precursors and is likely to possess biological activity due to the presence of the phenoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities.

Synthesis Analysis

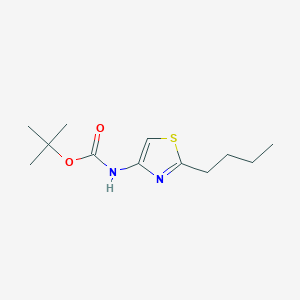

The synthesis of related compounds typically involves the reaction of amino-substituted heterocycles with various reagents to introduce additional functional groups or to form new rings. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize a variety of heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization, as well as one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the cyanoacetamido moiety is diverse, as they can undergo various reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . Additionally, the metabolism of related compounds, such as N,N-dimethylbenzamides, involves the formation of intermediates and the cleavage of certain bonds, leading to products like N-methylbenzamides and formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of substituents like trifluoroacetamide groups can affect the compound's polarity and solubility . The crystal structure analysis can reveal conformational aspects, such as the half-chair conformation of the cyclohexene ring and the planarity of the thiophene ring, which may influence the compound's reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

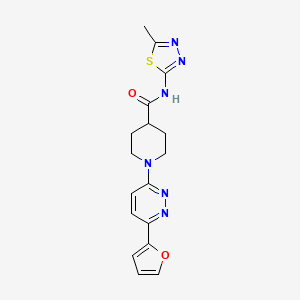

Molecular Interaction Studies

Research on similar compounds, such as the study on N-3-hydroxyphenyl-4-methoxybenzamide, focuses on understanding molecular structures and intermolecular interactions through techniques like X-ray diffraction and DFT calculations. These studies are crucial for drug design, providing insights into the molecular geometry, bond lengths, angles, and the impact of crystal packing on these parameters (Karabulut et al., 2014).

Metabolic Pathway Elucidation

Research into the metabolism of compounds, such as N,N-dimethylbenzamides, sheds light on their biotransformation processes, revealing how these compounds are metabolized in biological systems. This is essential for understanding the pharmacokinetics and toxicology of potential therapeutic agents (Constantino et al., 1992).

Synthetic Methodology Development

The development of synthetic methodologies, as demonstrated by the synthesis of related compounds like N,N-Diethyl-3-methylbenzamide (DEET), is critical for the production of chemical agents. These studies often explore novel reaction conditions, catalysts, or reagents that could be applicable to a wide range of compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (Withey & Bajic, 2015).

Antitumor Activity Exploration

The investigation of antitumor activities of compounds like phenoxybenzamine hydrochloride on glioma cells represents a significant area of research. These studies provide valuable information on the mechanisms of action of potential anticancer drugs, including their effects on cell proliferation, migration, invasion, and tumorigenesis. Understanding these mechanisms can guide the development of new therapeutic agents for cancer treatment (Lin et al., 2016).

Biosensor Development

The development of biosensors using modified electrodes for the determination of biological molecules showcases the application of such compounds in analytical chemistry. These studies highlight the potential of using advanced materials and modifications to enhance the sensitivity and selectivity of biosensors, which can be applied in clinical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQYWUIIMXVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)